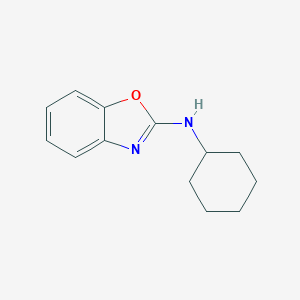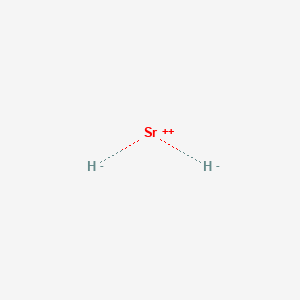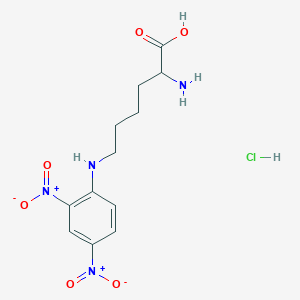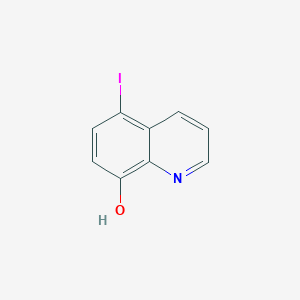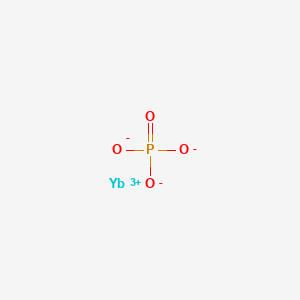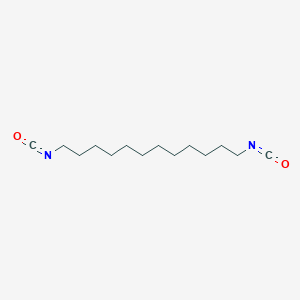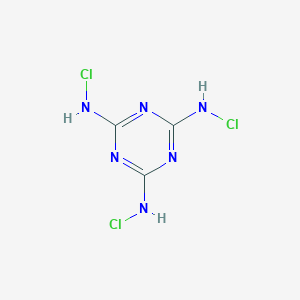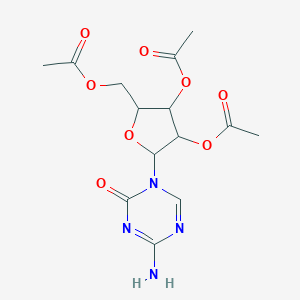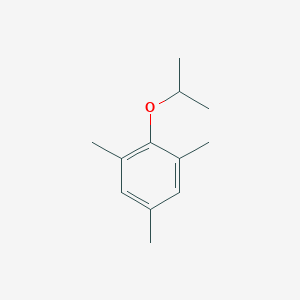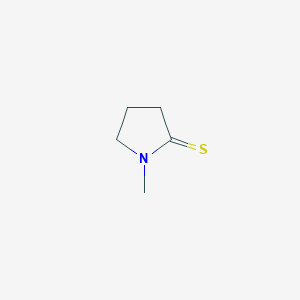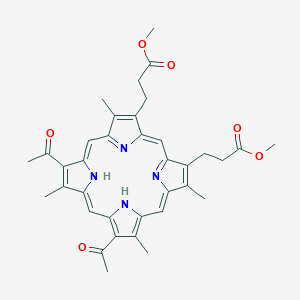
Potassium tetrabromoaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetrabromoaurate is a chemical compound with the molecular formula AuBr₄K. It is commonly known as this compound(III). This compound is characterized by its red-brown crystalline appearance and is soluble in water and alcohol. It is primarily used in scientific research and various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Potassium tetrabromoaurate (KAuBr₄) primarily targets cellular proteins and enzymes that contain thiol groups. These thiol groups are crucial for the structural and functional integrity of many proteins, including those involved in cellular signaling and metabolism .
Mode of Action
KAuBr₄ interacts with its targets through the formation of covalent bonds with thiol groups. This interaction leads to the inhibition of enzyme activity and disruption of protein function. The gold(III) ion in KAuBr₄ is highly electrophilic, making it reactive towards nucleophilic thiol groups in cysteine residues of proteins .
Biochemical Pathways
The inhibition of thiol-containing enzymes by KAuBr₄ affects several biochemical pathways, particularly those involved in redox regulation and cellular metabolism. For example, the inhibition of glutathione reductase disrupts the cellular redox balance, leading to oxidative stress. This oxidative stress can trigger downstream effects such as apoptosis (programmed cell death) and inhibition of cell proliferation .
Pharmacokinetics
The pharmacokinetics of KAuBr₄ involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, KAuBr₄ is absorbed into the bloodstream and distributed to various tissues. Its bioavailability is influenced by its solubility and stability in biological fluids. KAuBr₄ is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions. The metabolites are then excreted via the kidneys .
Result of Action
At the molecular level, the action of KAuBr₄ results in the inhibition of key enzymes and disruption of protein functions. This leads to cellular effects such as oxidative stress, apoptosis, and inhibition of cell proliferation. These effects are particularly relevant in the context of its potential use as an anti-tumor agent, where the induction of apoptosis in cancer cells is a desired outcome .
Action Environment
The efficacy and stability of KAuBr₄ are influenced by environmental factors such as pH, temperature, and the presence of other ions or molecules. For instance, acidic conditions can enhance the reactivity of KAuBr₄ with thiol groups, while high temperatures can increase its rate of degradation. Additionally, the presence of competing nucleophiles can affect the binding of KAuBr₄ to its targets .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical pathways .
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Potassium tetrabromoaurate vary with different dosages in animal models
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that it may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tetrabromoaurate(III) can be synthesized by reacting gold(III) bromide with potassium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water, followed by the addition of potassium bromide. The mixture is then stirred and heated to facilitate the formation of this compound(III). The resulting solution is allowed to cool, and the product is obtained by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound(III) follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified through recrystallization and dried to obtain the final product .
Types of Reactions:
Oxidation: this compound(III) can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced to form gold and potassium bromide.
Substitution: The compound can participate in substitution reactions, where the bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligands such as chloride or cyanide can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of higher oxidation state gold compounds.
Reduction: Formation of elemental gold and potassium bromide.
Substitution: Formation of potassium tetrabromochloroaurate or potassium tetrabromocyanogoldate.
Scientific Research Applications
Potassium tetrabromoaurate(III) has diverse applications in scientific research:
Catalysis: It is used as a catalyst in various organic synthesis reactions.
Material Science: It is employed in the preparation of gold nanoparticles and other nanomaterials.
Analytical Chemistry: The compound is used in analytical techniques for the detection and quantification of gold.
Biological Studies: It is used in studies involving gold-based drugs and their interactions with biological systems.
Comparison with Similar Compounds
Potassium tetrachloroaurate(III): Similar in structure but contains chlorine instead of bromine.
Potassium tetracyanoaurate(III): Contains cyanide ligands instead of bromine.
Potassium tetrabromopalladate(II): Contains palladium instead of gold.
Uniqueness: Potassium tetrabromoaurate(III) is unique due to its specific bromine ligands, which impart distinct chemical properties compared to its chlorine or cyanide counterparts. Its ability to form stable complexes with various ligands makes it valuable in catalysis and material science .
Properties
CAS No. |
14323-32-1 |
|---|---|
Molecular Formula |
AuBr4K |
Molecular Weight |
555.68 g/mol |
IUPAC Name |
potassium;tetrabromogold(1-) |
InChI |
InChI=1S/Au.4BrH.K/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
GVZKACIZKAONNB-UHFFFAOYSA-J |
SMILES |
[K+].[Br-].[Br-].[Br-].[Br-].[Au+3] |
Canonical SMILES |
[K+].Br[Au-](Br)(Br)Br |
Pictograms |
Irritant |
Related CAS |
17083-68-0 (Parent) |
Synonyms |
omauric acid gold tetrabromide, acid gold tetrabromide, cesium salt gold tetrabromide, potassium salt gold tetrabromide, rubidium salt gold tetrabromide, sodium salt KAuBr4 potassium tetrabromoaurate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


